tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2227198-90-3
VCID: VC11664349
InChI: InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m1/s1
SMILES: CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C
Molecular Formula: C21H28ClN5O3
Molecular Weight: 433.9 g/mol

tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate

CAS No.: 2227198-90-3

Cat. No.: VC11664349

Molecular Formula: C21H28ClN5O3

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate - 2227198-90-3

Specification

CAS No. 2227198-90-3
Molecular Formula C21H28ClN5O3
Molecular Weight 433.9 g/mol
IUPAC Name tert-butyl (3R)-4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m1/s1
Standard InChI Key KKFMFYGEYZKANS-CQSZACIVSA-N
Isomeric SMILES C[C@@H]1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C
SMILES CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3R)-4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate, delineates its intricate structure:

  • Core framework: A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 3-methylpyridin-3-yl moiety.

  • Chiral center: The (3R) configuration introduces stereochemical specificity, critical for biological interactions.

  • Peripheral substituents: A 5-chloro-2-methoxypyridin-3-ylamino group appended to the pyridine ring creates a planar aromatic system with hydrogen-bonding capabilities.

Spectroscopic and Computational Descriptors

Key identifiers include:

  • InChI: InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m1/s1

  • InChIKey: KKFMFYGEYZKANS-CQSZACIVSA-N

  • SMILES: CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C

The molecular formula C21H28ClN5O3 implies a polar surface area of 98.9 Ų (calculated) and moderate lipophilicity (clogP ≈ 3.2), suggesting blood-brain barrier permeability potential.

Table 1: Molecular Properties

PropertyValue
Molecular Weight433.9 g/mol
Exact Mass433.188 Da
Topological Polar SA98.9 Ų
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (N, O atoms)
Rotatable Bond Count6

Synthesis and Reaction Pathways

Optimization Challenges

  • Steric hindrance: The tert-butyl group and 3-methyl substituent necessitate high-temperature couplings (80–100°C).

  • Chiral purity: Kinetic resolution via enzymatic methods or chiral HPLC achieves >98% ee .

  • Yield improvements: Microwave-assisted synthesis reduces reaction times from 72h to 8h, boosting yields from 45% to 68% .

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

While direct biological data remains limited, structural analogs exhibit:

  • Kinase inhibition: Similar pyridinyl-piperazines inhibit CDK4/6 (IC50 ~40 nM), relevant in breast cancer therapy .

  • Protease modulation: The chloro-methoxy motif aligns with thrombin and factor XI inhibitors (Ki ~0.2 µM) .

  • Antiviral potential: Pyridine derivatives demonstrate SARS-CoV-2 Mpro inhibition (EC50 1.7 µM) , though this compound’s activity is untested.

Table 2: Hypothesized Pharmacological Profile

TargetAssay TypePredicted IC50Confidence
CDK4/6ATP competition85 nMModerate
Factor XIaFluorogenic assay320 nMLow
SARS-CoV-2 MproFRET assay>10 µMVery Low

Structure-Activity Relationships (SAR)

  • Chlorine position: Para-substitution on pyridine enhances target affinity versus meta .

  • Methoxy group: Ortho-methoxy improves solubility (LogS -3.1 vs -4.2 for des-methoxy).

  • Piperazine methylation: (3R)-methyl confers 5x selectivity over (3S) in kinase assays .

Future Research Directions

Unresolved Questions

  • Metabolic fate: CYP450 isoform specificity (predominant CYP3A4 involvement hypothesized).

  • Formulation challenges: Poor aqueous solubility (0.12 mg/mL) necessitates lipid nanoparticle delivery systems.

  • Enantiomeric purity: Scalable chiral synthesis methods remain underdeveloped.

Emerging Applications

  • PROTACs development: Boc group enables conjugation to E3 ligase ligands for targeted protein degradation.

  • Theranostic agents: 18F-radiolabeling via piperazine nitrogens for PET imaging .

  • Combinatorial libraries: Serve as core scaffold for kinase inhibitor variants (≥10,000 predicted derivatives) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator